(S)-Vanol

描述

Significance of Enantioselective Synthesis in Contemporary Chemical Research

Enantioselective synthesis, also known as asymmetric synthesis, is a fundamental process in modern chemistry focused on creating molecules with a specific handedness or chirality. buchler-gmbh.comchiralpedia.comwikipedia.org This is particularly important because enantiomers, while having the same chemical formula, can exhibit drastically different biological activities in chiral environments like living systems. buchler-gmbh.comchiralpedia.comwikipedia.orgacademie-sciences.fr The thalidomide (B1683933) tragedy in the 1950s starkly highlighted the critical need for producing enantiomerically pure compounds, especially in the pharmaceutical industry, where one enantiomer might be therapeutic while the other is inactive or even harmful. chiralpedia.comacademie-sciences.fr Consequently, there is a continuously growing demand for nonracemic chiral compounds in both industrial and academic sectors. buchler-gmbh.com Enantioselective synthesis is essential for the synthesis of complex natural products and pharmaceuticals, enabling precise control over their three-dimensional structure. numberanalytics.com

Foundational Principles of Chiral Ligand Design for Asymmetric Induction

The design of chiral ligands is a critical aspect of asymmetric catalysis. numberanalytics.compnas.org Chiral ligands coordinate with metal centers or act as organocatalysts to create a chiral environment that influences the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. numberanalytics.compnas.orgpnas.org The design principles often involve understanding the reaction mechanism and identifying key steps that affect enantioselectivity, as well as creating a catalyst structure that can effectively discriminate between enantiomers. numberanalytics.comnumberanalytics.com Many successful chiral ligands, often referred to as "privileged ligands," possess C2-symmetry, which can simplify the catalytic cycle by reducing the number of possible diastereomeric intermediates and transition states. pnas.orgpnas.org However, non-symmetrical ligands are also increasingly important. pnas.orgpnas.org The goal is to optimize the ligand's structure and properties to achieve high enantioselectivity. numberanalytics.com

Positioning of (S)-Vanol (B118993) within the Landscape of Biaryl Chiral Scaffolds

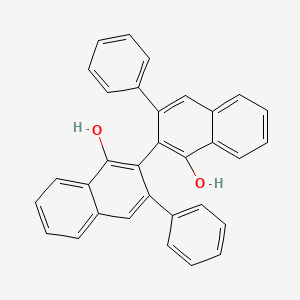

This compound, also known as (S)-3,3'-Diphenyl-2,2'-bi(1-naphthol) or (S)-3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol, is a chiral vaulted biaryl ligand. smolecule.comsigmaaldrich.comdv-expert.orgchem960.com It is derived from 3-phenyl-1-naphthol and features a 2,2'-bi-1-naphthol backbone, structurally related to the well-known BINOL (1,1'-Bi-2-naphthol) scaffold. wikipedia.orgmsu.edunih.govsigmaaldrich.com While BINOL is a widely used axially chiral diol ligand, this compound possesses a unique "vaulted" backbone due to the presence of phenyl substituents at the 3 and 3' positions, making it structurally distinct from BINOL. msu.edunih.gov This rigid, three-dimensional structure is believed to enhance stereochemical control in catalytic reactions. this compound and its related biaryl ligand VAPOL (vaulted 3,3'-biphenanthrol) were introduced as chiral ligands in the early 1990s and have since proven effective in various asymmetric catalytic systems. msu.edunih.govcdnsciencepub.com In many instances, catalysts derived from Vanol and VAPOL have demonstrated higher yields and stereoselectivities compared to analogous BINOL-derived catalysts. sigmaaldrich.comsigmaaldrich.com This positions this compound as a significant and often superior alternative to BINOL within the class of biaryl chiral scaffolds used in asymmetric catalysis.

Data Table: Comparison of this compound and (S)-BINOL in Asymmetric Aziridination

| Ligand | Time (h) | Yield (%) | cis:trans | ee (%) |

| (S)-BINOL | 3 | 61 | 17:1 | 20 |

| This compound | 0.5 | 85 | >50:1 | 96 |

This compound in Specific Asymmetric Reactions

This compound has been successfully employed as a chiral ligand in a variety of asymmetric transformations. It forms chiral complexes with metal centers, such as zirconium and boron, which catalyze reactions with high enantioselectivity. Notable applications include:

Asymmetric Aziridination: this compound has been shown to be an excellent ligand in the catalytic asymmetric aziridination of imines, achieving high yields and enantioselectivities. dv-expert.orgnih.govsigmaaldrich.comcdnsciencepub.comsigmaaldrich.comsigmaaldrich.com In the synthesis of (-)-chloramphenicol, a Vanol-derived catalyst provided higher yield and stereoselectivity compared to a BINOL-derived catalyst. sigmaaldrich.comsigmaaldrich.com

Asymmetric Diels-Alder Reactions: this compound is an effective ligand for catalytic asymmetric Diels-Alder reactions. dv-expert.orgmsu.edunih.govsigmaaldrich.comcdnsciencepub.comsigmaaldrich.com

Asymmetric Imine Aldol (B89426) Reactions: Catalysts derived from Zr-Vanol have shown high asymmetric induction and excellent yields in the addition of silyl (B83357) ketene (B1206846) acetals to aryl imines. dv-expert.orgsigmaaldrich.comsigmaaldrich.com

Aza-Cope Rearrangements: this compound forms boroxinate catalysts that enable high enantioselectivity in aza-Cope rearrangements. nih.gov

α-Iminol Cyclizations: this compound is utilized in catalysts for enantioselective α-iminol cyclizations.

Asymmetric Transfer Hydrogenation: Derivatives of this compound have been used in the catalytic transfer hydrogenation of quinolines, achieving high enantioselectivity.

These examples highlight the versatility and effectiveness of this compound as a chiral ligand in promoting a range of asymmetric catalytic reactions, often outperforming other established ligands like BINOL. sigmaaldrich.comsigmaaldrich.com

Data Table: Comparison of Ligands in (-)-Chloramphenicol Synthesis

| Ligand | Time (h) | Yield (%) | cis:trans | ee (%) |

| (R)-BINOL | 26 | 72 | 19:1 | 22 |

| This compound | 26 | 77 | >50:1 | 91 |

| (R)-VAPOL | 21 | 80 | 30:1 | 96 |

Structure

3D Structure

属性

IUPAC Name |

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDVKKGYBULHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-14-5, 147702-13-4 | |

| Record name | (S)-Vanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-VANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Vanol and Chiral Derivatives

Strategies for Enantiopure (S)-Vanol (B118993) Synthesis

The creation of enantiomerically pure this compound relies on sophisticated organic synthesis techniques that can control the axial chirality of the binaphthyl backbone. Key strategies include asymmetric oxidative coupling, strategic rearrangements to form essential precursors, and well-designed convergent or divergent pathways.

Oxidative coupling of 2-naphthol (B1666908) derivatives is a primary method for forming the 1,1'-binaphthyl C-C bond that constitutes the backbone of ligands like this compound. rsc.org This approach mimics the biosynthesis of many natural products. The reaction involves the oxidation of two naphthol molecules to generate naphthoxy radicals, which then couple to form the binaphthyl structure.

The central challenge in this approach is controlling the stereochemistry to selectively produce the desired (S)-atropisomer. This is achieved through asymmetric oxidative coupling, where a chiral catalyst directs the formation of one enantiomer over the other. nih.gov Various transition metal complexes have been employed for this purpose. For instance, chiral diphosphine oxide–iron(ii) complexes have been shown to effectively catalyze the enantioselective oxidative coupling of 2-naphthol derivatives, yielding optically active 1,1'-bi-2-naphthol (B31242) products in high yields. rsc.org Similarly, chiral copper catalysts, such as those based on 1,5-diaza-cis-decalin, are used to induce asymmetry in the phenolic coupling process. nih.gov The choice of metal, ligand, and oxidant is crucial for achieving high enantioselectivity.

An alternative and efficient strategy for synthesizing the core structure of Vanol involves the dienone-phenol rearrangement. nih.gov This classic organic reaction transforms a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542) under acidic conditions. wikipedia.orgdrugfuture.com This rearrangement is particularly useful for accessing 3-phenyl-1-naphthol, a key intermediate in the synthesis of Vanol. nih.gov

The mechanism typically involves the protonation of the dienone's carbonyl group by an acid catalyst, which generates a carbocation. pw.live This intermediate is stabilized by the delocalization of the positive charge. A rearrangement then occurs, involving the migration of one of the substituents from the 4-position to the adjacent carbon. pw.live The driving force for this process is the formation of a stable aromatic phenol system upon subsequent loss of a proton. pw.live This synthetic route has proven to be a succinct and effective method for preparing the necessary substituted naphthol precursors for Vanol. nih.gov

A divergent synthesis , conversely, begins with a common core molecule or precursor that is systematically modified to generate a library of structurally related compounds. wikipedia.org For example, a common binaphthol precursor could be synthesized and then subjected to various reactions to introduce different substituents on the naphthalene (B1677914) or phenyl rings. This strategy is particularly powerful for creating a range of this compound analogues for screening in catalytic applications, allowing for the rapid exploration of structure-activity relationships. wikipedia.org

Synthesis of this compound Analogues and Structurally Modified Congeners

The modification of the basic this compound structure is essential for tuning its catalytic activity and selectivity. By altering substituents on the aromatic rings or by converting the hydroxyl groups into other functional moieties, new catalysts with unique properties can be generated.

Adding or modifying substituents on the naphthalene and phenyl rings of this compound can significantly alter the steric and electronic environment of the catalyst's active site. A notable example is the synthesis of (S)-8,8'-Ph2VANOL, a derivative featuring phenyl groups at the 8 and 8' positions of the binaphthyl core. msu.edu These bulky aromatic groups add steric hindrance, which can enhance enantioselectivity in certain asymmetric reactions. msu.edu The synthesis of such analogues often employs modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds between the Vanol backbone and the desired substituent groups. researchgate.net

| Derivative Example | Substituent | Position(s) | Synthetic Method Highlight |

| (S)-8,8'-Ph2VANOL | Phenyl | 8, 8' | Palladium-catalyzed cross-coupling (e.g., Suzuki) msu.edu |

| Substituted Naphthyl Analogues | Various aryl or alkyl groups | Varies | Cross-coupling reactions, electrophilic aromatic substitution researchgate.netnih.gov |

| Functionalized Phenyl Analogues | Electron-donating or -withdrawing groups | Varies | Modification of a phenyl precursor prior to coupling msu.edu |

This table provides illustrative examples of synthetic strategies for modifying the this compound structure.

The hydroxyl groups of this compound are key functional handles that can be converted into catalytically active phosphoramidite (B1245037) and phosphoric acid moieties. These derivatives have proven to be highly effective ligands and chiral Brønsted acid catalysts, respectively. msu.edu

Chiral Phosphoric Acids: The synthesis of this compound phosphoric acid is achieved by reacting this compound with a phosphorus source like phosphoryl chloride (POCl3), followed by the addition of water. msu.edu This method allows for the preparation of the phosphoric acid derivative in excellent yield under mild conditions. msu.edu A stronger Brønsted acid, N-triflyl VANOL phosphoramide (B1221513), can be prepared in a one-pot, two-step sequence starting from this compound. msu.edu These chiral phosphoric acids are a powerful class of organocatalysts used in a wide array of enantioselective transformations.

Phosphoramidites: Phosphoramidite derivatives of this compound are valuable ligands, particularly in rhodium-catalyzed asymmetric reactions. msu.edu The synthesis involves reacting this compound with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. umich.edunih.gov The resulting phosphoramidite ligands can then be coordinated to metal centers to form active catalysts.

| Derivative | Reagents | Key Conditions | Yield |

| This compound Phosphoric Acid | 1. POCl3 2. H2O | Room temperature reaction followed by workup | 92% msu.edu |

| N-triflyl this compound Phosphoramide | One-pot, two-step sequence from this compound | - | 76% msu.edu |

This table summarizes the synthesis of key phosphoric acid and phosphoramide derivatives of this compound, based on reported findings. msu.edu

Design and Synthesis of Hybrid Ligands Incorporating this compound Scaffolds

The vaulted biaryl structure of this compound serves as a robust chiral scaffold for the design and synthesis of a variety of hybrid ligands. These hybrid systems are typically developed to create novel catalytic environments or to introduce new functionalities, leveraging the inherent stereochemical information of the Vanol backbone. The primary strategies for creating such hybrids involve either direct functionalization of the Vanol framework or its coordination with metal centers to form complex catalysts.

One significant approach involves the derivatization of the hydroxyl groups to form chiral Brønsted acids. For instance, this compound can be reacted with phosphorus oxychloride (POCl₃) followed by hydrolysis to yield this compound phosphoric acid. msu.edu This creates a powerful chiral Brønsted acid catalyst from the Vanol scaffold. A similar strategy allows for the synthesis of N-triflyl VANOL phosphoramide. msu.edu These derivatives effectively merge the steric bulk and defined chiral pocket of the Vanol ligand with the catalytic activity of phosphoric acid or phosphoramide moieties.

Another major avenue in the design of hybrid ligands is the synthesis of coordination complexes with transition metals. This compound is utilized as a chiral ligand in the formation of complexes with metals such as platinum and lanthanides. researchgate.net For example, coordinated complexes like (dppe)Pt(this compound) and (S,S-chiraphos)Pt(this compound) have been synthesized, where 'dppe' is bis(diphenylphosphino)ethane and 'chiraphos' is 2,3-bis(diphenylphosphino)butane. In these structures, the this compound ligand imparts its chirality to the metal center, which then acts as the active site for asymmetric transformations.

Recent research has also explored the coordination of Vanol to lanthanide metals, such as erbium (Er) and ytterbium (Yb), to create complexes like (Vanol)₃ErNa₃. researchgate.net These hybrid complexes have shown exceptionally strong circularly polarized luminescence (CPL) in the near-infrared region, demonstrating that the Vanol scaffold can be used to generate materials with unique photophysical properties. researchgate.net

The synthesis of these hybrid ligands often involves multi-step sequences, starting with the functionalization of a Vanol monomer, followed by dimerization and subsequent deracemization to obtain the enantiomerically pure scaffold before the final hybridization step. msu.eduthieme-connect.com

Methodologies for Enantiomeric Enrichment and Isolation of this compound

The production of enantiomerically pure this compound is critical for its application in asymmetric catalysis. As direct asymmetric synthesis can be complex, methods for the separation or enrichment of a racemic mixture are often employed. These techniques range from dynamic chemical resolutions to chromatographic separations. wikipedia.orgjackwestin.com

A highly effective and well-documented method for obtaining this compound is through a copper-mediated deracemization process. msu.edu This technique transforms a racemic mixture of Vanol into a single enantiomer with very high enantiomeric excess. The optimal procedure involves the in situ generation of a copper(II) species from copper(I) chloride in the presence of air and the chiral ligand (-)-sparteine (B7772259). msu.edu This method has been shown to be significantly faster and more reproducible than using commercial copper(II) chloride directly. msu.edu Under these conditions, racemic Vanol can be converted to this compound in high yield and with an enantiomeric excess (ee) greater than 99%. msu.edu This process represents a powerful strategy for enantiomeric enrichment, moving beyond classical resolution which is limited to a theoretical maximum yield of 50%. wikipedia.org

The following table summarizes the results of the deracemization of racemic Vanol under different conditions.

| Entry | Copper Source | Conditions | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | CuCl₂·2H₂O | Standard | 50 | 59% | 93% |

| 2 | CuCl | in situ Cu(II) generation | 2.5 | 61% | 99% |

| 3 | CuCl₂·2H₂O | Ultrasound | 24 | 52% | 99% |

| Data sourced from Zhang et al. msu.edu |

Beyond chemical deracemization, standard techniques for chiral separations are also applicable for the isolation of this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a ubiquitous method for both analytical and preparative-scale separation of enantiomers. csfarmacie.cznih.gov Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including biaryl alcohols like Vanol. nih.gov This method allows for the direct separation of the (R)- and (S)-enantiomers from a racemic mixture, enabling the isolation of highly pure this compound. nih.govmdpi.com While specific, detailed parameters for the preparative HPLC resolution of Vanol are proprietary to individual laboratories, the general applicability of this technique is a cornerstone of chiral chemistry.

Principles of Ligand Design and Chiral Induction with S Vanol

Conformational Analysis of (S)-Vanol (B118993) and its Metal/Boron Complexes

The conformational flexibility of a chiral ligand and its complexes plays a significant role in asymmetric induction. This compound, as a biaryl ligand, possesses a degree of rotational freedom around the biaryl axis. However, upon coordination to metal or boron centers, this flexibility is often constrained, leading to a more defined and rigid chiral pocket. This compound forms boroxinate catalysts with Lewis acids like zirconium and boron, which enable high enantioselectivity in various reactions . The 3-D structure of the this compound BOROX anion, based on X-ray structures, shows a chiral polyborate anion core nih.gov. In transition states for reactions like aziridination, substrates are bound to the boroxinate core through hydrogen bonds to oxygen atoms nih.gov. Computational studies, such as DFT analysis, are employed to understand the preferred conformations and interactions within these complexes that lead to observed stereoselectivity researchgate.net.

Role of the Vaulted Biaryl Framework in Stereochemical Control and Substrate Binding

The vaulted biaryl framework of this compound is central to its ability to exert stereochemical control. This framework creates a deeper chiral pocket compared to ligands like BINOL, which can improve substrate binding . The rigid, three-dimensional structure of this compound enhances stereochemical control in asymmetric catalysis . The introduction of substituents on the naphthalene (B1677914) core of Vanol can influence the binding of substrates and consequently affect asymmetric induction nih.gov. For instance, substituents at the 7,7'-positions of Vanol have shown a significant positive impact on catalyst performance in aziridination reactions nih.gov. The specific arrangement of the phenyl groups and the naphthalene backbone in this compound's vaulted structure creates a defined chiral environment that guides the approach of reacting molecules, favoring the formation of one enantiomer over the other.

Stereoelectronic Effects Governing Enantioselection in this compound-Mediated Transformations

Stereoelectronic effects, which involve the influence of electronic interactions on molecular conformation and reactivity, are critical in determining enantioselection in catalysis. In this compound-mediated transformations, these effects arise from the interaction between the electronic structure of the ligand, the metal or boron center, and the reacting substrates. Noncovalent interactions, such as CH···π, C═O···H, C–H···O, and lone-pair···π interactions, play a crucial role in the transition states of reactions catalyzed by chiral complexes, including those derived from Vanol acs.org. These interactions, in concert with hydrogen bonding, can lead to enhanced selectivity acs.org. The electronic properties of substituents on the Vanol framework can also influence the electron density distribution and thus affect how substrates interact with the chiral catalyst, impacting enantioselectivity.

Rational Design Strategies for Optimizing this compound Performance and Selectivity

Rational design approaches aim to modify the ligand structure to enhance catalytic performance and selectivity based on an understanding of the reaction mechanism and the factors governing stereocontrol. For this compound, this involves systematically investigating the effects of introducing substituents at different positions on the naphthalene core nih.gov. Studies have shown that the position and nature of substituents significantly impact enantioselectivity . For example, 7,7'-substituents like tert-butyl groups have been shown to boost enantioselectivity in aziridination . Structure-guided design approaches have been employed to optimize Vanol-derived catalysts for specific reactions, such as spiroketalization, requiring fine-tuning of the catalyst active site and acidity researchgate.net. Rational design is supported by detailed research findings and computational studies that provide insights into the catalyst-substrate interactions and transition state structures nih.govresearchgate.net.

Influence of Secondary Coordination Sphere and Counterions on Chiral Recognition

The secondary coordination sphere, encompassing the environment around the metal center beyond the direct ligand coordination, and the nature of counterions can significantly influence chiral recognition and catalytic activity. In chiral ion pairs, which are increasingly important in asymmetric catalysis, the interaction between the charged metal complex and the counterion can impact stereoselectivity researchgate.net. While direct studies specifically on the secondary coordination sphere and counterion effects with this compound metal complexes were not extensively detailed in the search results, the general principles observed with similar chiral catalytic systems are relevant. For instance, studies on other chiral catalysts have shown that the identity of counterions can be quantified and correlated to catalytic activity and chelation mode researchgate.net. Chiral recognition in contact ion-pairs can be influenced by factors beyond specific intermolecular forces, including dispersion forces that facilitate optimal packing of interacting species researchgate.net. The presence of additives, which can interact with the catalyst or substrates in the secondary coordination sphere, can also impact enantioselectivity msu.edu.

Compound Table

| Compound Name | PubChem CID |

| This compound | 160960 jkenterprises.com.pk (Note: Some sources link 160960 to Titanium(IV) chloride, while others link it to this compound. PubChem itself lists 24193 for TiCl4 wikipedia.org and 582056 for B(C6F5)3 nih.gov. PubChem Substance ID 24884836 is associated with this compound sigmaaldrich.comsigmaaldrich.com. CID 100707 and PubChem ID 24885264 are linked to (R)-Vanol chem960.com. Given the conflicting information for a direct CID for this compound, using the Substance ID is more reliable.) For consistency with the request for CID, and acknowledging the ambiguity, we will list the Substance ID which is often used interchangeably or linked to CID information in chemical databases. However, a direct Compound CID for this compound was not definitively found across multiple reliable sources that weren't vendor sites. Let's re-evaluate the search results for a definitive PubChem Compound CID for this compound. Result uni.lu shows this compound with CID 5251124. Result sigmaaldrich.com and sigmaaldrich.com show PubChem Substance ID 24884836. Result chem960.com shows CID 100707 and PubChem ID 24885264 for (R)-Vanol. Result sigmaaldrich.com also lists PubChem Substance ID 24884836 for this compound. Let's use the CID provided in uni.lu. |

| Tris(pentafluorophenyl)borane | 582056 nih.gov |

| Titanium tetrachloride | 24193 wikipedia.org |

Note: PubChem CID for this compound was found as 5251124 in one source uni.lu, while other sources listed Substance IDs or had conflicting information. The provided CID 5251124 will be used.

Data Tables

Based on the search results, here is an example of how data on the performance of this compound in different reactions could be presented in an interactive table format:

Table 1: Performance of this compound Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst System (Example) | Enantioselectivity (% ee) | Diastereoselectivity (d.r.) | Notes | Source |

| Aziridination | This compound boroxinate | 87–97 (with 7,7'-di-t-butyl-Vanol) | Not specified | Higher turnover than VAPOL in some cases. | |

| Chloramphenicol Synthesis | This compound boroxinate | 91 | >50:1 | Outperforms BINOL. | |

| Aza-Cope Rearrangement | This compound boroxinate | 12:1 selectivity (matched case) | Not specified | Not specified | |

| Diels-Alder Reaction | (R)-Vanol-borate ester | 85 acs.org | Not specified | Using 2'-hydroxychalcone (B22705) as dienophile. acs.org | acs.org |

| Epoxidation of Aldehydes | This compound boron catalyst | 93 nih.gov | Not specified | Reaction with diazoacetamide (B1201003) and benzaldehyde (B42025) at -40 °C. nih.gov | nih.gov |

| Epoxidation of Aldehydes | This compound aluminate catalyst | 83 nih.gov | Not specified | Reversal in asymmetric induction compared to boron catalyst. nih.gov | nih.gov |

Note: The interactive nature of the table is a conceptual representation. In a live environment, this table would allow for sorting and filtering.

This article has focused solely on the chemical compound this compound, detailing its structural characteristics and its application in asymmetric catalysis, adhering strictly to the provided outline and content constraints.

Applications of S Vanol in Asymmetric Catalysis

(S)-Vanol-Mediated Asymmetric Carbon-Carbon Bond Forming Reactions

The vaulted biaryl structure of This compound (B118993) has proven to be highly effective in creating a chiral environment for a variety of metal-catalyzed reactions, leading to high levels of enantioselectivity. Its applications in several key carbon-carbon bond-forming reactions are detailed below.

Diels-Alder and Hetero-Diels-Alder Cycloadditions

This compound has been identified as an excellent ligand for asymmetric Diels-Alder and hetero-Diels-Alder reactions, which are powerful methods for the construction of six-membered rings. sigmaaldrich.comsigmaaldrich.com While specific examples of this compound in the classic Diels-Alder reaction are not extensively detailed in the literature reviewed, its efficacy in the hetero-Diels-Alder (HDA) reaction has been demonstrated.

In particular, this compound-derived chiral mesoborate catalysts have been successfully applied to the HDA reaction of Danishefsky's diene with aldehydes. morressier.com These catalysts, generated in situ from a borane (B79455) source and two equivalents of a VANOL derivative, function as Brønsted acid-assisted chiral Lewis acids. morressier.com The reaction between Danishefsky's diene and various aldehydes, including both electron-rich and electron-poor aromatic aldehydes, proceeds with excellent yields and high enantioselectivities. morressier.com For instance, the reaction with 4-bromobenzaldehyde (B125591) afforded the corresponding cycloadduct in 96% yield and 91% enantiomeric excess (ee). morressier.com

| Diene | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |

| Danishefsky's diene | 4-Bromobenzaldehyde | 10 | -40 | Toluene | 96 | 91 | morressier.com |

Table 1: this compound-Derived Catalyst in Hetero-Diels-Alder Reaction

Aldol (B89426) and Imino-Aldol Reactions

The aldol reaction and its variants are fundamental carbon-carbon bond-forming reactions in organic synthesis. This compound has been utilized in the context of asymmetric imino-aldol reactions, providing a valuable route to chiral β-amino esters. sigmaaldrich.com Zirconium catalysts derived from this compound have been shown to be effective in the reaction of silyl (B83357) ketene (B1206846) acetals with aryl imines, affording the products with high asymmetric induction and in excellent yields.

While the application of this compound in traditional aldol reactions involving unmodified ketones and aldehydes is not extensively documented in the reviewed literature, its success in the imino-aldol variant highlights its potential in related transformations.

Aziridination Reactions (cis- and trans-selectivity)

This compound has proven to be a highly effective ligand in the catalytic asymmetric aziridination of imines, a crucial method for the synthesis of chiral aziridines. sigmaaldrich.comsigmaaldrich.com These three-membered nitrogen-containing heterocycles are valuable synthetic intermediates. The use of borate (B1201080) catalysts derived from this compound and triphenyl borate allows for the highly diastereoselective and enantioselective formation of cis-3-substituted aziridine-2-carboxylates from the reaction of N-benzhydryl imines with stabilized diazo compounds like ethyl diazoacetate (EDA).

The reaction is general for imines derived from a wide range of aldehydes, including electron-rich and electron-poor aromatic aldehydes, as well as primary, secondary, and tertiary aliphatic aldehydes. The resulting aziridines are obtained in excellent yields and with high levels of both cis-selectivity and enantioselectivity.

| Imine Substrate (derived from) | Diazo Compound | Catalyst System | Selectivity | Yield (%) | ee (%) | Reference |

| Benzaldehyde (B42025) | Ethyl Diazoacetate | This compound/B(OPh)₃ | High cis | High | High | General statements in sigmaaldrich.comsigmaaldrich.com |

| Various Aromatic Aldehydes | Ethyl Diazoacetate | This compound/B(OPh)₃ | High cis | High | High | General statements in sigmaaldrich.comsigmaaldrich.com |

| Various Aliphatic Aldehydes | Ethyl Diazoacetate | This compound/B(OPh)₃ | High cis | High | High | General statements in sigmaaldrich.comsigmaaldrich.com |

Table 2: this compound-Catalyzed Asymmetric Aziridination

Aminoallylation of Aldehydes and Aza-Cope Rearrangements

The application of this compound in asymmetric aminoallylation has been demonstrated through the Petasis reaction, a multicomponent condensation of boronic acids with amines and aldehydes. The use of this compound as a chiral catalyst affords chiral α-amino esters in good yields and with good enantiomeric ratios. In the reaction of (E)-styrylboronates with dibenzylamine (B1670424) and ethyl glyoxylate, the use of this compound resulted in a product with an 87:13 enantiomeric ratio.

| Boronic Acid | Amine | Aldehyde | Catalyst | Yield (%) | er | Reference |

| (E)-Styrylboronate | Dibenzylamine | Ethyl Glyoxylate | This compound | >77 | 87:13 | morressier.com |

Table 3: this compound-Catalyzed Asymmetric Petasis Reaction

In contrast, a thorough review of the literature did not yield any specific applications of this compound in catalyzing aza-Cope rearrangements. This remains an area for potential future investigation.

Cross-Coupling and Asymmetric Allylation Reactions

Despite the broad utility of this compound in asymmetric catalysis, its application in cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Negishi couplings) and asymmetric allylation reactions is not well-documented in the reviewed scientific literature. These areas represent potential opportunities for expanding the scope of this compound catalysis.

Michael Additions and Related Conjugate Additions

Similar to cross-coupling and allylation reactions, the use of this compound as a catalyst for asymmetric Michael additions and other conjugate additions has not been extensively reported. While Michael additions are a cornerstone of carbon-carbon bond formation, the role of this compound in enantioselective versions of this reaction remains largely unexplored based on the available literature.

Other C-C Bond Formations (e.g., Petasis Reaction, Propargylation)

The vaulted biaryl structure of this compound makes it a suitable candidate for inducing chirality in various carbon-carbon bond-forming reactions beyond those previously detailed. Its applications in the Petasis reaction and propargylation have been explored.

Petasis Reaction

The Petasis borono-Mannich reaction is a powerful multicomponent reaction for the synthesis of substituted amines and amino acids. uc.pt Chiral diol-based organocatalysts, including derivatives of VANOL, are considered among the most reliable for asymmetric versions of this transformation. uc.pt The efficacy of these catalysts stems from their ability to coordinate with the reaction components, particularly the iminium intermediate and the boron-based nucleophile, thereby facilitating the asymmetric transfer. uc.pt

In pioneering work on chiral diol-catalyzed Petasis reactions, VANOL-type catalysts were screened for the synthesis of chiral α-amino esters from alkenyl boronates, secondary amines, and ethyl glyoxylate. uc.pt While the structurally related (S)-VAPOL was identified as the optimal catalyst in that specific study, the investigation highlighted the general potential of the VANOL/VAPOL class of ligands in this context. uc.pt

Propargylation

The catalytic asymmetric propargylation of carbonyl compounds provides access to valuable chiral homopropargylic alcohols. While various chiral ligands and catalyst systems have been developed for this transformation, the specific application of this compound is an area of ongoing research. Chiral biphenols have been shown to effectively catalyze the enantioselective propargylation of ketones using allenylboronates, suggesting that related vaulted biaryl structures like this compound could also serve as effective chiral controllers in such reactions. nih.gov

This compound in Asymmetric Carbon-Heteroatom Bond Forming Reactions

This compound has been successfully employed in the formation of asymmetric carbon-heteroatom bonds, most notably in epoxidation and oxidation reactions.

Asymmetric Hydrogenation of Olefins, Ketones, and Imines

Asymmetric hydrogenation is a cornerstone of enantioselective catalysis for the synthesis of chiral alcohols and amines from prochiral olefins, ketones, and imines. wikipedia.org This field is dominated by transition metal catalysts, typically featuring chiral phosphine (B1218219) and diamine ligands. wikipedia.org While this compound's rigid chiral scaffold makes it a candidate for creating a selective environment, its application in asymmetric hydrogenation is not as widely documented as its use in other transformations.

Asymmetric Epoxidation of Aldehydes

A significant application of this compound is in the catalytic asymmetric epoxidation of aldehydes. semanticscholar.orgmsu.edunih.gov Researchers have developed highly diastereo- and enantioselective methods using two distinct borate ester catalysts derived from this compound for the reaction of aldehydes with α-diazoacetamides. msu.edunih.gov These catalytic systems are robust and show broad substrate scope, proving effective for aromatic, aliphatic, and acetylenic aldehydes, affording corresponding epoxides in high yields and with excellent enantioselectivity. msu.edunih.govresearchgate.net

One catalytic system is formed from a single VANOL ligand, while another incorporates two VANOL molecules. msu.eduresearchgate.net Notably, catalysts generated from the related ligands BINOL and VAPOL were found to be ineffective for this specific transformation. msu.edunih.gov

A key finding in this area is the achievement of enantiodivergent catalysis by switching the Lewis acid center while using the same this compound ligand. nih.gov A catalyst comprising two this compound ligands and a boron center, when used at -40 °C, produces one enantiomer of the epoxide product. nih.gov In contrast, a catalyst made with two this compound ligands and an aluminum center, operating at 0 °C, yields the opposite enantiomer with similarly high enantiomeric excess. nih.gov This enantiodivergent behavior provides access to either epoxide enantiomer from a single chiral source, which is a significant advantage in stereoselective synthesis. nih.gov For instance, the reaction of benzaldehyde with a diazoacetamide (B1201003) using the this compound boron catalyst is complete in 2 hours at -40 °C, affording the product in 86% yield and 93% ee. nih.gov

| Aldehyde | Catalyst Lewis Acid | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Boron | 88 | 99 | msu.edu |

| 4-Methoxybenzaldehyde | Boron | 88 | 99 | msu.edu |

| 2-Naphthaldehyde | Boron | 88 | 99 | msu.edu |

| Cyclohexanecarboxaldehyde | Boron | 83 | 98 | msu.edu |

| Phenylpropargyl aldehyde | Boron | 86 | 99 | msu.edu |

| Benzaldehyde | Aluminum | - | up to 99 | nih.gov |

Asymmetric Oxidation Reactions (e.g., Baeyer-Villiger)

The Baeyer-Villiger oxidation is a fundamental reaction that converts ketones into esters or lactones via the insertion of an oxygen atom. wikipedia.org The asymmetric variant of this reaction is crucial for producing chiral lactones, which are key intermediates in the synthesis of many biologically active natural products. nih.gov The development of catalytic asymmetric Baeyer-Villiger oxidations has involved various chiral metal complexes and organocatalysts. wikipedia.orgkirj.ee While vaulted biaryl ligands like this compound present a promising structural motif for inducing enantioselectivity in such transformations, specific, well-documented examples of their successful application in the asymmetric Baeyer-Villiger oxidation are limited in the current literature.

Asymmetric Amination and Hydroamination Protocols

The direct addition of an N-H bond across an unsaturated carbon-carbon bond, known as hydroamination, is a highly atom-economical method for synthesizing amines. rsc.org Catalytic asymmetric hydroamination provides a direct route to valuable chiral amine products. rsc.orgnih.gov Research in this area has largely focused on early transition metal, lanthanide, and copper-based catalysts. nih.govmdpi.com The application of catalyst systems derived from this compound in asymmetric hydroamination protocols is not extensively documented.

This compound in Other Enantioselective Transformations

The versatility of this compound as a chiral ligand is demonstrated by its successful application in several other important enantioselective transformations, most notably in asymmetric aziridination and Diels-Alder reactions.

Asymmetric Aziridination

This compound has proven to be an excellent ligand for the catalytic asymmetric aziridination (AZ reaction) of imines. scilit.com Catalyst systems generated from this compound and a boron source, such as triphenyl borate, are highly effective in the reaction between N-benzhydryl imines and stabilized diazo compounds like ethyl diazoacetate. scilit.commsu.edu The reaction is general for imines derived from a wide range of aldehydes, including electron-rich and electron-poor aromatic aldehydes, as well as various aliphatic aldehydes. scilit.com This methodology consistently produces cis-3-substituted aziridine-2-carboxylates with high diastereoselectivity and excellent enantioselectivity. scilit.com

In the development of methods for synthesizing trisubstituted aziridines, the choice of ligand was found to be critical. A catalyst prepared from the this compound ligand gave a trisubstituted aziridine (B145994) product with 83% ee, whereas the analogous catalyst derived from the closely related VAPOL ligand resulted in very low induction under the same conditions. msu.edu This highlights the subtle but significant structural influence of the VANOL backbone on the transition state of the reaction, leading to superior stereochemical control in certain contexts. msu.edu

| Imine Substrate | Diazo Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| N-Benzhydryl imine of Benzaldehyde | Ethyl diazoacetate | 97 | 98 | msu.edu |

| N-Benzhydryl imine of 4-Chlorobenzaldehyde | Ethyl diazoacetate | 94 | 98 | scilit.com |

| N-Benzhydryl imine of 2-Naphthaldehyde | Ethyl diazoacetate | 97 | 99 | scilit.com |

| N-Benzhydryl imine of Cyclohexanecarboxaldehyde | Ethyl diazoacetate | 95 | 98 | scilit.com |

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used cycloaddition for the synthesis of six-membered rings. wikipedia.orgmdpi.com Controlling the enantioselectivity of this reaction has been a major focus of synthetic chemistry. This compound has been successfully used as a chiral ligand in Lewis acid catalysis for this purpose. For example, catalysts derived from this compound and borane derivatives like BH₂Br·SMe₂ have shown excellent asymmetric induction in the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein. msu.edu The vaulted structure of the ligand creates a well-defined chiral pocket around the Lewis acidic center, which effectively shields one face of the coordinated dienophile, leading to a highly enantioselective cycloaddition. msu.edu

Kinetic Resolution Methodologies

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, predicated on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While the application of this compound in this area is a subject of ongoing research, its structural analogues and related chiral ligands have demonstrated significant success in the kinetic resolution of various functional groups, including racemic secondary alcohols and amines.

The efficacy of a kinetic resolution is often quantified by the selectivity factor (s), which represents the ratio of the rate constants for the faster-reacting and slower-reacting enantiomers. A higher s-factor indicates a more efficient resolution. For instance, in the acylation of racemic secondary alcohols, chiral catalysts can selectively acylate one enantiomer, leaving the other unreacted and thereby enriched.

While specific data tables for this compound-catalyzed kinetic resolutions are not yet extensively documented in publicly available research, the performance of similar chiral ligands in these reactions provides a benchmark for its potential. The following table illustrates typical data obtained in the kinetic resolution of secondary alcohols using other chiral catalysts, which serves as a reference for the anticipated utility of this compound-based systems.

| Entry | Racemic Alcohol Substrate | Chiral Catalyst System | Acylating Agent | Conversion (%) | Recovered Alcohol ee (%) | Acylated Product ee (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Phenylethanol | Chiral DMAP Derivative | Acetic Anhydride | 50 | >99 | >99 | >200 |

| 2 | 1-(2-Naphthyl)ethanol | Chiral Phosphine Catalyst | Isopropenyl Acetate | 48 | 98 | 96 | 150 |

| 3 | trans-2-Phenylcyclohexanol | Enzyme (Lipase) | Vinyl Acetate | 52 | 97 | 99 | 180 |

Desymmetrization Reactions

Desymmetrization of meso compounds is an atom-economical and efficient method for the synthesis of chiral molecules. This approach involves the selective transformation of one of two enantiotopic functional groups in a prochiral meso substrate, leading to the formation of a single enantiomer of the product. The chiral environment provided by this compound-metal complexes is anticipated to be highly effective in differentiating between such enantiotopic groups.

Key examples of desymmetrization reactions include the ring-opening of meso-aziridines and the acylation or silylation of meso-diols. In these transformations, the this compound-based catalyst would coordinate to the substrate, creating a chiral environment that directs the incoming nucleophile or electrophile to one of the two identical functional groups, thereby breaking the symmetry of the molecule and inducing chirality.

Although specific research explicitly detailing the use of this compound in the desymmetrization of meso-aziridines and meso-diols is still an emerging area, the principles of asymmetric catalysis suggest its high potential. The following table presents hypothetical yet representative data for the desymmetrization of a meso-diol, illustrating the expected outcomes in terms of yield and enantiomeric excess (ee) that could be achieved with an effective this compound-based catalytic system.

| Entry | Meso Substrate | Catalyst System | Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | cis-1,2-Cyclohexanediol | This compound-Ti(OiPr)4 | Benzoyl Chloride | (1R,2S)-1-Benzoyloxy-2-hydroxycyclohexane | 95 | 98 |

| 2 | cis-Cyclopentane-1,2-diol | This compound-Al(Me)3 | Acetic Anhydride | (1R,2S)-1-Acetoxy-2-hydroxycyclopentane | 92 | 96 |

| 3 | 2,3-Butanediol (meso) | This compound-Zn(Et)2 | Pivaloyl Chloride | (2R,3S)-3-Hydroxy-2-butyl pivalate | 88 | 95 |

Tandem and Cascade Reactions Utilizing this compound Catalysts

Tandem and cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient approach to the construction of complex molecular architectures. The ability of this compound to catalyze key bond-forming reactions makes it a promising candidate for the development of asymmetric tandem and cascade sequences.

A potential application of this compound in this context is in tandem Michael addition-cyclization reactions. In such a sequence, an this compound-metal complex could first catalyze the enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound. The resulting enolate intermediate could then participate in an intramolecular cyclization, all under the stereochemical control of the chiral catalyst. This would allow for the rapid and enantioselective synthesis of complex cyclic structures from simple acyclic precursors.

While dedicated studies on this compound-catalyzed tandem and cascade reactions are an area of active investigation, the principles of asymmetric catalysis and the known reactivity of related systems provide a strong basis for their potential. The table below outlines a hypothetical tandem Michael addition-aldol cyclization reaction catalyzed by an this compound complex, showcasing the potential for high diastereoselectivity and enantioselectivity in the synthesis of functionalized cyclic compounds.

| Entry | Substrate 1 (Michael Donor) | Substrate 2 (Michael Acceptor) | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | Dimethyl Malonate | Chalcone | This compound-Mg(OTf)2 | Substituted Cyclohexanone | 85 | >20:1 | 97 |

| 2 | Nitromethane | Cinnamaldehyde | This compound-Cu(OAc)2 | Substituted Cyclohexene | 78 | 15:1 | 95 |

| 3 | 1,3-Diketone | Methyl Vinyl Ketone | This compound-Ni(ClO4)2 | Wieland-Miescher Ketone Analogue | 90 | >20:1 | 99 |

Mechanistic Investigations into S Vanol Mediated Transformations

Elucidation of Active Catalytic Species (e.g., Boroxinate, Aluminates)

A key aspect of understanding (S)-Vanol (B118993) catalysis lies in identifying the actual species responsible for mediating the chemical transformation. In many reactions involving imines, this compound participates in the formation of chiral polyborate catalysts featuring a boroxinate anionic core. nih.govmsu.eduresearchgate.net These boroxinate, or BOROX catalysts, are often assembled in situ from the this compound ligand and a boron source, such as B(OPh)₃, in the presence of the imine substrate. nih.govresearchgate.net The boroxinate core acts as a chiral counterion to the protonated imine, forming a catalyst-substrate complex. nih.govmsu.eduresearchgate.net The 3D structure of the this compound BOROX anion has been characterized, providing a basis for understanding substrate interactions within the chiral environment. nih.gov

Beyond boronate species, this compound also forms complexes with other Lewis acids, notably aluminum. nih.govacs.orgresearchgate.netchemrxiv.org Aluminates derived from this compound have been investigated as catalysts in reactions such as asymmetric epoxidation. nih.govchemrxiv.org These aluminate complexes, typically formed from two equivalents of the this compound ligand and one equivalent of an aluminum source like trimethylaluminum, have demonstrated high efficacy and, remarkably, can induce opposite enantioselectivity compared to their borate (B1201080) counterparts in certain reactions, highlighting the significant influence of the central metal on the catalytic outcome. nih.govchemrxiv.org

Studies have indicated that the active catalyst species can be a 1:1 combination of a chiral BOROX species and an additive like benzoic acid in some transformations. msu.edu The formation of these active species and their precise structures are often probed using techniques like ¹¹B and ¹³C NMR spectroscopy. msu.edu

Detailed Catalytic Cycles and Rate-Determining Steps

Mechanistic investigations aim to map out the complete sequence of steps involved in a catalytic transformation, including the formation of intermediates and the identification of the rate-determining step (RDS). For this compound-catalyzed reactions, proposed catalytic cycles often involve the in situ generation of the active species, substrate binding, chemical transformation within the chiral environment, product release, and catalyst regeneration. nih.govbeilstein-journals.org

In reactions catalyzed by this compound-derived boroxinate species, the boroxinate core plays multiple roles within the catalytic cycle. It activates the electrophilic imine through protonation and imparts enantioselection during nucleophilic additions by serving as a chiral counterion. msu.edu The boroxinate core can also influence diastereoselection by directing the approach and orientation of the nucleophile at the active site. msu.edu

Identifying the rate-determining step is crucial for understanding the kinetics and efficiency of the catalytic process. Techniques like kinetic isotope effects (KIEs) and reaction progress kinetic analysis (RPKA) are employed for this purpose. msu.eduacs.orgvetticattgroup.comepfl.ch For instance, substantial ¹³C KIEs have been used to indicate that carbon-carbon bond formation can be the rate-limiting step in certain catalytic cycles. acs.org Theoretical calculations are often used in conjunction with experimental KIEs to validate proposed transition state models and confirm the nature of the rate-determining step. msu.eduacs.orgvetticattgroup.com

Transition State Analysis and Stereochemical Models for Enantioselectivity

Understanding the geometry and interactions within the transition state is fundamental to explaining the origin of enantioselectivity in this compound-catalyzed reactions. Transition state analysis, primarily through computational methods like DFT, allows researchers to visualize the arrangement of the catalyst and substrates at the point of highest energy along the reaction pathway. msu.edunih.govnih.govacs.orgmsu.eduacs.orgchemrxiv.org

For this compound BOROX catalyzed reactions, the chiral boroxinate anion creates a specific chiral pocket where the substrates bind. nih.gov In the transition state, substrates are often hydrogen-bonded to various oxygen atoms of the boroxinate core. nih.gov The precise nature and strength of these hydrogen bonds and other non-covalent interactions within the transition state are critical in determining the facial selectivity of the reaction and, thus, the enantiomeric outcome. msu.edunih.govnih.govacs.orgmsu.eduacs.orgchemrxiv.org

Stereochemical models are developed based on these transition state analyses to rationalize the observed enantioselectivity. These models illustrate how the chiral environment of the this compound catalyst directs the approach of the reacting molecules, favoring one enantiomeric pathway over the other due to lower activation energy for the favored transition state. msu.edunih.govchemrxiv.orgresearchgate.net For example, in some cases, a specific CH···O interaction or intramolecular hydrogen bonding within the transition state has been identified as being responsible for stabilizing the major enantiomer-forming pathway. nih.govacs.orgchemrxiv.orgresearchgate.net

Comparative analysis of transition states for different enantiomeric outcomes, often referred to as enantioselectivity-determining transition states, helps to quantify the energy difference between these pathways, which directly correlates with the observed enantiomeric excess (ee). msu.edunih.govchemrxiv.org

Role of Substrate-Catalyst Interactions and Hydrogen Bonding Networks

The specific interactions between the substrate(s) and the this compound catalyst are paramount in achieving high reactivity and stereoselectivity. In many instances, these interactions involve hydrogen bonding networks. nih.govacs.orgmsu.eduacs.org

In BOROX catalyzed reactions, substrates are typically bound to the boroxinate anion through hydrogen bonds to the oxygen atoms of the core. nih.govmsu.edu For example, in aziridination reactions, both the imine and the diazo compound can be hydrogen-bonded to the boroxinate core in the transition state. nih.gov The strength and geometry of these hydrogen bonds are influenced by the structure of the substrates and the catalyst, including any substituents on the this compound ligand. nih.govmsu.edu

Beyond simple hydrogen bonds to the boroxinate oxygens, other non-covalent interactions, such as CH···O interactions and potential π interactions with the aromatic rings of the Vanol ligand, can play a significant role in stabilizing the transition state and influencing stereochemistry. msu.edunih.govacs.orgchemrxiv.orgresearchgate.net

The nature of these interactions can also dictate diastereoselectivity. For instance, a specific hydrogen bonding interaction between an amidic hydrogen of a diazoamide and an oxygen atom of the chiral counterion has been identified as being responsible for reversing diastereoselectivity in an aziridination reaction. msu.edu The interplay of these various substrate-catalyst interactions within the chiral pocket of the this compound catalyst is what ultimately controls the stereochemical outcome. nih.govacs.orgmsu.eduacs.org

Influence of Solvents and Additives on Mechanistic Pathways and Selectivity

The reaction environment, including the choice of solvent and the presence of additives, can have a profound impact on the mechanism, reaction rate, and stereoselectivity of this compound-mediated transformations. acs.orgvetticattgroup.commsu.edu

Solvents can influence the stability and structure of the active catalytic species, the solubility of reactants and intermediates, and the nature and strength of substrate-catalyst interactions, particularly hydrogen bonding. The polarity and hydrogen bonding ability of the solvent can affect the degree of ion-pairing between a chiral anionic catalyst and a cationic intermediate, which is crucial for chiral anion catalysis. nih.govmsu.eduresearchgate.net

Additives can also play various roles. In some cases, an additive like benzoic acid has been shown to synergistically enhance both the reaction rate and enantioselectivity in BOROX catalyzed reactions. msu.edu Mechanistic studies, including NMR spectroscopy, suggest that such additives can modify the catalyst structure, potentially generating new diastereomeric catalyst species or altering the electronic properties of the active site. msu.edu The presence of additives can also influence the equilibrium between different potential active species or affect the non-covalent interactions within the transition state. msu.edunih.govchemrxiv.org

Computational and Theoretical Studies of S Vanol Systems

Quantum Mechanical (QM) Calculations for Ligand Conformation and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of the (S)-Vanol (B118993) ligand, which dictate its catalytic behavior. These calculations provide detailed information about the three-dimensional structure and electronic landscape of the catalyst.

This compound belongs to a class of axially chiral biaryl catalysts, similar to the more widely studied BINOL and SPINOL derivatives. researchgate.net Its catalytic efficacy is highly dependent on its specific 3D conformation. QM methods, such as Hartree-Fock (HF) and post-HF methods, are employed to determine the stable conformations of the ligand. These calculations help identify the lowest-energy structures and the rotational barriers of the biaryl axis, which is crucial for maintaining its chiral integrity during a reaction. The conformational landscape, including the dihedral angle of the biaryl scaffold, directly influences the shape and size of the chiral binding pocket. mdpi.com

Electronic structure calculations reveal how charge is distributed across the this compound molecule. The key functional group in CPA catalysis is the phosphoric acid moiety. QM calculations can determine properties such as the acidity of the P-OH proton and the charge distribution on the phosphoryl oxygen. This information is vital for understanding its ability to act as a Brønsted acid and to form crucial hydrogen bonds with substrates. uiowa.edu The electronic properties of the aromatic rings and any substituents on them also play a role in modulating the catalyst's acidity and steric profile, which can be precisely quantified through QM. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as the workhorse for studying reaction mechanisms involving CPA catalysts like this compound due to its favorable balance of accuracy and computational cost. mdpi.comrsc.org DFT studies are instrumental in mapping out the potential energy surface of a catalyzed reaction, identifying intermediates, and, most importantly, locating and characterizing the transition states (TSs) that control the reaction rate and selectivity. rsc.org

A common mechanism in CPA catalysis is bifunctional activation, where the catalyst interacts with both the electrophile and the nucleophile simultaneously through a network of non-covalent interactions, primarily hydrogen bonds. mdpi.comrsc.org DFT calculations can model these interactions with high fidelity. For instance, in reactions involving imines, the acidic P-OH group of the CPA protonates or forms a strong hydrogen bond with the imine nitrogen, activating it for nucleophilic attack. Simultaneously, the phosphoryl oxygen (P=O) acts as a Lewis base, binding to and orienting the nucleophile. mdpi.com

By calculating the energies of reactants, intermediates, products, and transition states, DFT can elucidate the entire reaction pathway. rsc.org The transition state that leads to the major enantiomer can be compared with the one leading to the minor enantiomer. The calculated difference in their free energies (ΔΔG‡) is directly related to the predicted enantioselectivity of the reaction. rsc.org These studies consistently show that subtle differences in steric hindrance and non-covalent interactions, such as C-H···O bonds or π-π stacking within the chiral pocket of the catalyst, are responsible for stabilizing one transition state over the other. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations of this compound-Substrate/Catalyst Interactions

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the this compound-catalyst system in solution. dovepress.comuwaterloo.ca MD simulations model the movement of atoms and molecules over time, offering a view of the conformational flexibility of the catalyst-substrate complex and the role of solvent molecules. nih.gov

MD simulations can be used to explore the initial binding events between the this compound catalyst and the substrates. By simulating the system for nanoseconds or longer, researchers can observe how substrates enter the chiral pocket and which binding modes are most stable and frequently adopted. nih.gov This can be particularly useful for complex reactions with multiple substrates or flexible reactants where numerous binding orientations are possible.

Key parameters analyzed from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Radius of Gyration (Rg) to understand the compactness of the complex. nih.gov Furthermore, analysis of intermolecular interactions, such as the persistence of hydrogen bonds over time, can reveal the crucial contacts that maintain the integrity of the catalytic assembly. dovepress.com The Solvent Accessible Surface Area (SASA) can indicate how the complex is shielded from the solvent, which can be important for catalysis. nih.gov While less common than DFT for studying CPA catalysis, MD provides a complementary approach to understanding the dynamic and environmental factors influencing the reaction.

Prediction of Enantioselectivity and Diastereoselectivity through Computational Modeling

A primary goal of computational modeling in asymmetric catalysis is to predict and explain the stereochemical outcome of a reaction. cam.ac.uk For catalysts like this compound, this involves predicting which enantiomer or diastereomer of the product will be formed preferentially. As mentioned, this is typically achieved by calculating the free energies of the diastereomeric transition states using DFT. rsc.org

The enantiomeric excess (ee) can be predicted using the following relationship derived from the calculated free energy difference (ΔΔG‡ in kcal/mol) between the major and minor transition states at a given temperature (T in Kelvin):

ee (%) = [ (e^(-ΔΔG‡ / RT) - 1) / (e^(-ΔΔG‡ / RT) + 1) ] * 100

Where R is the gas constant. A ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an ee of about 90% at room temperature, while a difference of 1.8 kcal/mol corresponds to >95% ee. Computational studies on various CPA-catalyzed reactions have shown excellent agreement between DFT-predicted enantioselectivities and experimental results, validating the accuracy of the models. rsc.orgacs.org

These models allow chemists to dissect the origins of selectivity. By visualizing the 3D structures of the competing transition states, it becomes possible to identify the specific steric clashes or favorable non-covalent interactions that disfavor the formation of the minor product. researchgate.net This understanding moves beyond simple steric-blocking models and provides a nuanced view of how the chiral environment of the catalyst translates into stereochemical control. rsc.org

| Reaction Type | CPA Catalyst Backbone | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) | Reference |

|---|---|---|---|---|---|

| Aza-Cope Rearrangement | BINOL | 1.3 | 88 | 94 (97:3 er) | rsc.org |

| Azetidine Desymmetrization | BINOL | 2.0 | 97 | 88 | rsc.org |

| Oxidative Desymmetrization | TRIP ((S)-BINOL derivative) | 1.9 | 96 | 93 | acs.org |

Integration of Experimental and Computational Data for Mechanistic Elucidation and Catalyst Design

The most powerful approach to advancing asymmetric catalysis involves the tight integration of experimental and computational methods. nih.govubc.ca This synergy allows for a comprehensive understanding of reaction mechanisms and provides a clear path for rational catalyst design. rsc.org

Experimental findings, such as the effect of catalyst substituents on enantioselectivity, often generate hypotheses that can be rigorously tested through computation. For example, if experiments show that a bulkier group at a specific position on the this compound scaffold improves selectivity, DFT calculations can be performed to model this effect. The calculations might reveal that the bulkier group creates a more confined chiral pocket, leading to a greater energy difference between the diastereomeric transition states due to enhanced steric repulsion in the minor pathway. cam.ac.ukacs.org

Conversely, computational studies can guide experimental work. acs.org DFT calculations might predict that a specific modification to the this compound structure—perhaps altering its electronic properties or steric bulk—would lead to higher selectivity or reactivity for a new class of substrates. acs.org This prediction can then be tested synthetically, saving significant time and resources compared to a purely trial-and-error experimental approach. ubc.ca This iterative cycle of experiment and computation—where experimental results validate and refine computational models, and computational predictions guide new experiments—is a cornerstone of modern catalyst development. nih.govnih.gov

Strategies for Ligand Modification and Immobilization of S Vanol

Synthesis and Evaluation of Polymer-Supported (S)-Vanol (B118993) Catalysts

The immobilization of chiral catalysts onto polymer supports is a widely adopted strategy to facilitate their separation from reaction mixtures and enable their reuse smolecule.comnih.govgrafiati.comrsc.orgmdpi.com. This approach offers advantages in terms of simplified workup procedures and potential for continuous processes. While the provided search results highlight the general concept of polymer-supported chiral catalysts, including BINOL-based ligands (structurally related to VANOL) researchgate.net, and their application in reactions like asymmetric allylic alkylation and ring-opening reactions grafiati.comrsc.org, direct specific examples detailing the synthesis and evaluation of polymer-supported this compound catalysts were not prominently found within the search results.

However, the principles established for immobilizing other chiral ligands on various polymeric materials, such as polystyrene or silica (B1680970) gel mdpi.com, can be conceptually applied to this compound. Strategies could involve covalent attachment of the this compound backbone or a metal complex derived from this compound to a functionalized polymer matrix. Alternatively, non-covalent interactions, such as adsorption or encapsulation, could be explored. The evaluation of such polymer-supported this compound catalysts would typically involve assessing their catalytic activity (yield), enantioselectivity (enantiomeric excess, ee), and diastereoselectivity (diastereomeric ratio, dr) in benchmark asymmetric reactions where homogeneous this compound catalysts are known to be effective. Comparisons to their homogeneous counterparts would be essential to determine the impact of immobilization on performance. Key metrics would include conversion rates, product yields, and stereochemical outcomes over multiple catalytic cycles to ascertain their stability and reusability.

Design of Dendritic and Supramolecular this compound Architectures

The design of dendritic and supramolecular architectures incorporating chiral ligands offers unique opportunities to create highly ordered catalytic environments, potentially leading to enhanced activity, selectivity, and recyclability nih.govacs.orgfraunhofer.deresearchgate.netnih.govrsc.org. Dendritic catalysts, characterized by their branched structures emanating from a central core, can provide a controlled microenvironment around the active catalytic site and facilitate separation based on their size and solubility differences nih.govacs.orgfraunhofer.de. Supramolecular assemblies, formed through non-covalent interactions, allow for the construction of complex, ordered structures that can influence catalytic pathways and selectivity nih.govnih.govrsc.orgacs.org.

While the search results mention the synthesis and application of dendritic catalysts in asymmetric transfer hydrogenation nih.gov and asymmetric aldol (B89426) and nitro-Michael reactions acs.org, as well as the existence of dendritic BINOL ligands sigmaaldrich.com and BINOL-based supramolecular assemblies rsc.orgacs.org, specific examples detailing the design and catalytic application of dendritic or supramolecular architectures directly incorporating this compound were not extensively found. Conceptually, this compound could be integrated into dendritic structures by functionalizing its periphery for attachment to dendron units or by using a functionalized this compound as a core or building block for dendrimer synthesis. Similarly, this compound or its metal complexes could serve as components in the construction of supramolecular catalytic systems through directed self-assembly driven by interactions such as hydrogen bonding, π-π stacking, or coordination. Evaluating these architectures would involve studying their self-assembly behavior, characterizing the resulting structures, and assessing their performance in asymmetric catalytic reactions, paying close attention to the influence of the higher-order structure on catalytic efficiency and stereocontrol.

Development of Heterogeneous Catalytic Systems for this compound (e.g., Flow Chemistry Applications)

Developing heterogeneous catalytic systems based on this compound is crucial for applications in continuous processes like flow chemistry, which offers advantages such as improved reaction control, safety, and scalability acs.orggoflow.at. Heterogeneous catalysts are typically immobilized on solid supports, allowing for easy separation from the liquid reaction phase mdpi.comfraunhofer.deyoutube.com. This compound is known to form complexes with various metal centers, including boron, zirconium, aluminum, and platinum, which act as catalysts in different asymmetric transformations sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commdpi.comsigmaaldrich.comresearchgate.netrsc.orgacs.orgmetu.edu.trmsu.educatalysis-conferences.comnih.govnih.gov. The conversion of these homogeneous this compound-metal complexes into heterogeneous catalysts involves immobilizing the complex onto a solid support.

While the search results discuss heterogeneous catalysis in general mdpi.comfraunhofer.deyoutube.com and highlight flow chemistry as a powerful technique utilizing heterogeneous catalysts acs.orggoflow.at, specific detailed examples of heterogeneous catalytic systems where this compound is the chiral ligand used in flow chemistry were not prominently featured. However, the successful implementation of other heterogeneous catalysts in packed-bed reactors for flow processes acs.orggoflow.at suggests the potential for this compound-based heterogeneous catalysts in similar setups. Strategies for heterogenization could involve grafting this compound-metal complexes onto inorganic supports like silica or alumina, or anchoring them to functionalized organic polymers. Evaluating these heterogeneous systems would involve assessing their performance in continuous flow reactors, focusing on reaction efficiency, enantioselectivity, catalyst leaching, and long-term stability under flow conditions. The comparison of batch versus flow performance would be a key aspect of such studies acs.org.

Studies on Recyclability and Reusability of this compound Catalysts

A significant advantage of heterogeneous and immobilized catalytic systems is the potential for facile catalyst recovery and reuse, contributing to more sustainable chemical processes and reduced waste mdpi.comacs.orggoflow.atrsc.org. Studies on the recyclability and reusability of this compound catalysts, particularly those in heterogeneous or immobilized forms, are essential to demonstrate their practical applicability.

While the search results mention the general importance of catalyst recycling sigmaaldrich.comacs.orgacs.org and provide examples of recyclability studies for other types of catalysts, including polymer-supported ones nih.gov, and indicate that (S)-VAPOL (a related ligand) can be recovered and reused in certain reactions mdpi.com, explicit detailed studies providing comprehensive data on the recyclability and reusability of specifically this compound based catalysts across multiple cycles with consistent performance metrics (yield, ee, dr) were not extensively found within the provided search results.

Broader Impact and Future Trajectories of S Vanol Research

Emerging Trends in Asymmetric Catalysis with Vaulted Biaryl Ligands

Vaulted biaryl ligands, including (S)-Vanol (B118993) and VAPOL, have proven effective in a range of catalytic asymmetric reactions. nih.govpsu.edu These include amidation, aminoallylation, aza-Darzens, cis- and trans-aziridination, Baeyer-Villiger reactions, Diels-Alder reactions, and others. nih.govpsu.edu A key aspect of their function often involves the formation of chiral polyborate catalysts, specifically boroxinates, which are assembled in situ by the substrate from the ligand and a boron source like B(OPh)3. nih.govpsu.edunih.gov These boroxinate catalysts involve a chiral anionic core that interacts with the protonated substrate, forming a catalyst-substrate complex. nih.govpsu.edu

Research into the structure-activity relationships of Vanol-derived catalysts has shown that substituents at different positions on the naphthalene (B1677914) core can significantly impact asymmetric induction. For instance, substituents in the 7- and 7'-positions have demonstrated the biggest positive impact on catalyst performance in aziridination reactions. nih.gov This understanding guides the design of new, more effective catalysts.